
(R)-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate is a quaternary ammonium compound that combines the properties of fumaric acid and trimethyl ammonium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate typically involves the reaction of fumaric acid with ®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of fumaric acid, a key component, can be achieved through petrochemical routes or biotechnological methods. The petrochemical route involves the isomerization of maleic acid, while biotechnological methods use fermentation processes with fungi such as Rhizopus species .
Chemical Reactions Analysis
Types of Reactions
®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituents involved.
Scientific Research Applications
®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biochemical studies and can be used to investigate metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where fumaric acid derivatives are effective.
Industry: It is used in the production of polymers, resins, and other industrial products
Mechanism of Action
The mechanism of action of ®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate involves its interaction with specific molecular targets and pathways. For instance, fumaric acid derivatives are known to modulate the activity of certain enzymes and metabolic pathways, which can lead to therapeutic effects in conditions like multiple sclerosis and psoriasis .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Quaternary ammonium compounds: These include various derivatives with different alkyl or aryl groups.
Uniqueness
®-(3-Carboxy-2-hydroxypropyl)-trimethyl ammonium fumarate is unique due to its specific combination of fumaric acid and trimethyl ammonium, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H19NO7 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m0./s1 |
InChI Key |
HNSUOMBUJRUZHJ-UHMUWMDISA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)
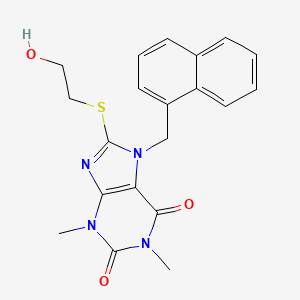
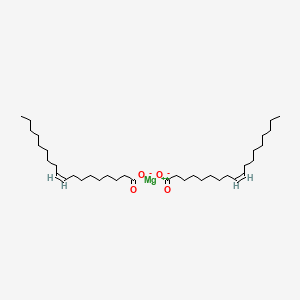
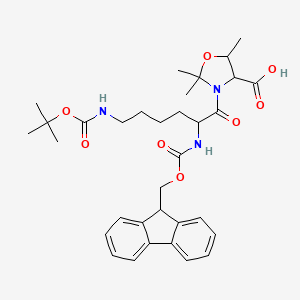
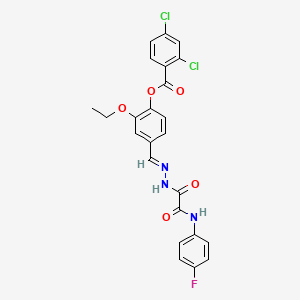
![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)
![3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12051414.png)
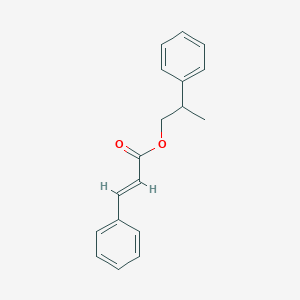
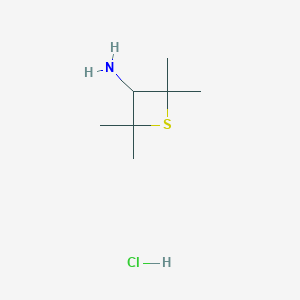
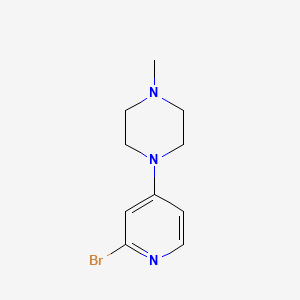
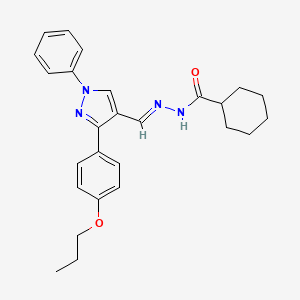
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
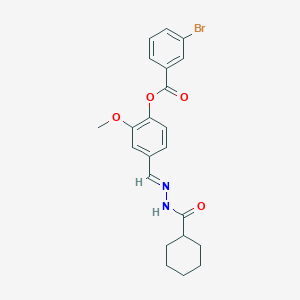
![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)
